methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate is a complex organic compound featuring a pyrazole ring, a cyclobutyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate acylating agent. The cyclobutyl group is then introduced via a cyclization reaction, followed by the esterification of the resulting compound to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the cyclobutyl and ester groups.
Cyclobutyl acetate: Contains the cyclobutyl and ester groups but lacks the pyrazole ring.
Methyl 2-acetylaminoacetate: Contains the ester and acetylamino groups but lacks the pyrazole and cyclobutyl groups .
Uniqueness
Methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate is unique due to its combination of a pyrazole ring, a cyclobutyl group, and an ester functional group. This combination imparts specific chemical properties and reactivity that are not found in simpler analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9-11(10(2)17-16-9)7-12(18)15-14(5-4-6-14)8-13(19)20-3/h4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWFZXTNZJORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NC2(CCC2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.